(4-Bromothiophen-2-yl)methanesulfonyl chloride
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Overview
Description
(4-Bromothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methanesulfonyl chloride typically involves the reaction of 4-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Bromothiophene+Methanesulfonyl chloride→(4-Bromothiophen-2-yl)methanesulfonyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Coupling Reactions: Products are biaryl compounds with diverse applications in pharmaceuticals and materials science.
Reduction Reactions: Products include sulfonamides and thiols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(4-Bromothiophen-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides. The bromine atom in the thiophene ring can undergo oxidative addition or substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorothiophen-2-yl)methanesulfonyl chloride
- (4-Fluorothiophen-2-yl)methanesulfonyl chloride
- (4-Iodothiophen-2-yl)methanesulfonyl chloride
Uniqueness
(4-Bromothiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in substitution and coupling reactions. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in various chemical transformations.
Properties
Molecular Formula |
C5H4BrClO2S2 |
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Molecular Weight |
275.6 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4BrClO2S2/c6-4-1-5(10-2-4)3-11(7,8)9/h1-2H,3H2 |
InChI Key |
AQNNPIFKIXJLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
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